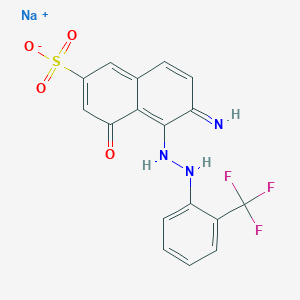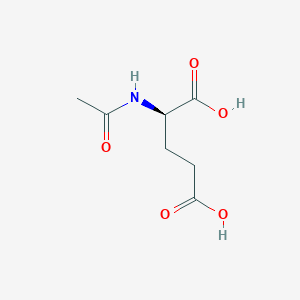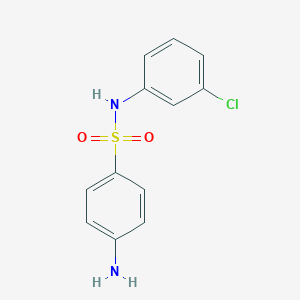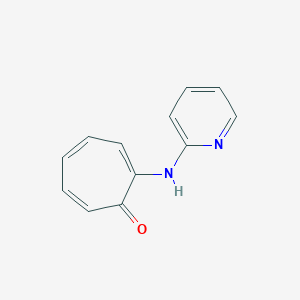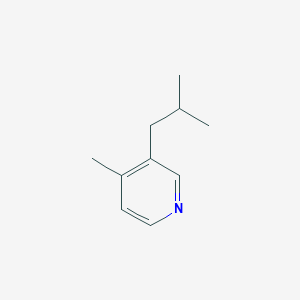
3-Isobutyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-4-methylpyridine (IBMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor, and it is commonly used as a flavoring agent in the food industry. IBMP has also been the subject of scientific research due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-4-methylpyridine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. 3-Isobutyl-4-methylpyridine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-4-methylpyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various metabolic processes in the body.
Biochemische Und Physiologische Effekte
3-Isobutyl-4-methylpyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-Isobutyl-4-methylpyridine has also been shown to reduce the levels of reactive oxygen species (ROS) in the body, which can cause oxidative damage to cells and tissues. In addition, 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, 3-Isobutyl-4-methylpyridine has some limitations. It has a strong odor that can be unpleasant to work with, and it can be toxic if ingested or inhaled. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Isobutyl-4-methylpyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 3-Isobutyl-4-methylpyridine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. 3-Isobutyl-4-methylpyridine has been shown to induce apoptosis in cancer cells and may be able to be used as a chemotherapeutic agent. Finally, 3-Isobutyl-4-methylpyridine may have potential applications in the food industry as a flavoring agent or preservative. Further research is needed to explore these and other potential applications of 3-Isobutyl-4-methylpyridine.
Conclusion
In conclusion, 3-Isobutyl-4-methylpyridine (3-Isobutyl-4-methylpyridine) is a chemical compound that has potential therapeutic properties. Its synthesis method involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst. 3-Isobutyl-4-methylpyridine has been studied for its anti-inflammatory, analgesic, and anti-cancer effects, as well as its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the modulation of various signaling pathways in the body. 3-Isobutyl-4-methylpyridine has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research on 3-Isobutyl-4-methylpyridine, including its potential use in the treatment of cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-Isobutyl-4-methylpyridine involves the reaction of 3-methylpyridine with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 80-100°C and yields 3-Isobutyl-4-methylpyridine as the main product. The purity of the product can be improved by using various purification techniques such as distillation and recrystallization.
Eigenschaften
CAS-Nummer |
110823-92-2 |
|---|---|
Produktname |
3-Isobutyl-4-methylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
4-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3 |
InChI-Schlüssel |
SQPJNTCVTSMUDF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)CC(C)C |
Kanonische SMILES |
CC1=C(C=NC=C1)CC(C)C |
Synonyme |
Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



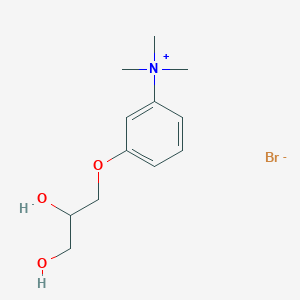

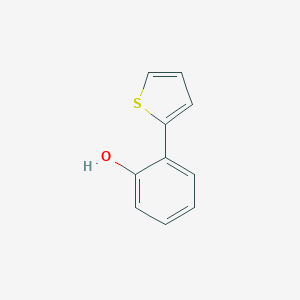
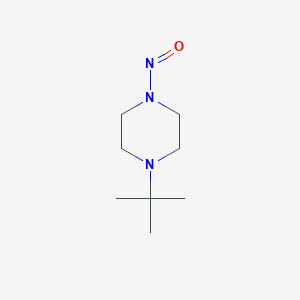
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
